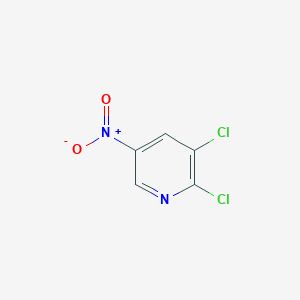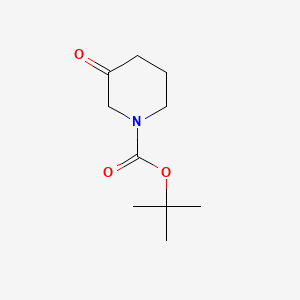
2,3-二氯-5-硝基吡啶
概述
描述
2,3-Dichloro-5-nitropyridine is a compound that is structurally related to various nitropyridines and chloropyridines, which have been extensively studied due to their interesting chemical properties and potential applications. While the provided papers do not directly discuss 2,3-dichloro-5-nitropyridine, they do provide insights into the behavior of similar compounds, which can be used to infer some aspects of 2,3-dichloro-5-nitropyridine's characteristics.
Synthesis Analysis
The synthesis of related nitropyridine compounds often involves substitution reactions or the condensation of different precursors. For example, substitution reactions of 5-nitropyridine-2-sulfonic acid have been used to obtain various 2,5-disubstituted pyridines with high yields . Similarly, 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines, which show anticancer activity, were prepared from substituted anilines . These methods could potentially be adapted for the synthesis of 2,3-dichloro-5-nitropyridine.
Molecular Structure Analysis
The molecular structure of nitropyridine derivatives has been studied using techniques such as X-ray diffraction and quantum chemical calculations . These studies reveal that hydrogen bonding and steric hindrance play significant roles in the stabilization of the crystal structures. For instance, the crystal structures of various nitropyridine derivatives are stabilized by a combination of N-H···N and N-H···O hydrogen bonds . These findings can provide a basis for understanding the molecular structure of 2,3-dichloro-5-nitropyridine.
Chemical Reactions Analysis
Nitropyridine compounds participate in various chemical reactions, including charge transfer supramolecular assemblies , heterodimerization reactions , and substitution reactions . The reactivity of these compounds is often investigated using molecular electrostatic potential maps and natural bond orbital analysis to predict reactive sites . These studies can inform the potential reactivity of 2,3-dichloro-5-nitropyridine in similar chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridine derivatives have been characterized using spectroscopic and analytical techniques . Vibrational studies and quantum chemical calculations provide information on the vibrational frequencies and molecular electrostatic potentials . The electronic properties, such as HOMO and LUMO energies, are determined to understand the electronic absorption spectrum and reactivity . These analyses are crucial for predicting the behavior of 2,3-dichloro-5-nitropyridine in various environments and its potential applications in fields such as nonlinear optics and pharmaceuticals.
科学研究应用
化学反应和动力学
2,3-二氯-5-硝基吡啶参与各种亲核取代和化学反应。Hamed(1997)的研究调查了2-氯-5-硝基吡啶(与2,3-二氯-5-硝基吡啶在结构上相似的化合物)与哌啶和吗啉等其他化学物质在不同溶剂中的反应动力学,突出了其反应性和在化学合成中的潜力(Hamed, 1997)。Hamed等人(1997)的另一项研究侧重于2-氯-5-硝基吡啶与芳硫醇酸根的亲核取代,揭示了其反应性和在制备各种吡啶衍生物中的潜在应用(Hamed et al., 1997)。
抗癌研究潜力
像2,3-二氯-5-硝基吡啶这类化合物衍生物的一个重要应用领域是药物化学领域,特别是在合成潜在抗癌药物方面。Temple等人(1983)讨论了从类似化合物合成吡啶并[4,3-b][1,4]噁唑和吡啶并[4,3-b][1,4]噻嗪,探讨了它们对白血病患鼠癌细胞增殖和存活的影响(Temple et al., 1983)。
合成和结构分析
与2,3-二氯-5-硝基吡啶相关的化合物的合成是一个重要的研究领域,正如Jun(2007)所示,他从3,5-二氯吡啶合成了3-甲氧基-5,6-二氨基-2-硝基吡啶。这项研究突出了创造结构复杂的吡啶和分析其性质所涉及的方法(Jun, 2007)。
晶体工程和材料科学
2,3-二氯-5-硝基吡啶及其衍生物在晶体工程和材料科学中也有应用。Fur等人(1996)讨论了基于2-氨基-5-硝基吡啶的非中心对称结构的工程,展示了这些吡啶衍生物如何用于设计各种应用的新晶体结构(Fur et al., 1996)。
电子性质和光谱学
吡啶衍生物的电子性质是另一个研究领域。Cottrell和Rieger(1967)研究了各种硝基吡啶的电子自旋共振光谱,包括2-氯-5-硝基吡啶,以了解它们的电子结构和反应性(Cottrell & Rieger, 1967)。
安全和危害
2,3-Dichloro-5-nitropyridine is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is hazardous to the respiratory system . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
作用机制
Target of Action
It is known that nitropyridines, a class of compounds to which 2,3-dichloro-5-nitropyridine belongs, are highly reactive due to the presence of both nitro and chloro groups . This reactivity allows them to interact with various biological targets.
Mode of Action
This unique mode of action allows for the synthesis of various substituted pyridines .
Pharmacokinetics
Its solubility in polar organic solvents such as ethanol and acetone suggests that it may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dichloro-5-nitropyridine. For instance, it is recommended to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation when handling this compound . These precautions suggest that the compound’s action and stability may be affected by environmental conditions such as humidity, temperature, and exposure to light.
属性
IUPAC Name |
2,3-dichloro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPDVAVQKGDHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376741 | |
| Record name | 2,3-Dichloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22353-40-8 | |
| Record name | 2,3-Dichloro-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22353-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichloro-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![L-N-[(4'-Boc)Piperidino]Proline](/img/structure/B1272313.png)






